1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
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Overview
Description
“N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the phenyl and chlorophenyl groups. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” lies in its specific structural features, such as the presence of the chlorophenyl group and the morpholinylcarbonyl moiety, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-5-3-7-15(11-13)19-21-20(26-23-19)18-17(25)9-10-24(22-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBUUWUNDKUWOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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